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Cat. No.: B1293565 Get Quote

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

Abstract
N,N-Bis(2-chloroethyl)benzenemethanamine, also known as N-Benzyl-N,N-bis(2-

chloroethyl)amine, is a chemical compound belonging to the nitrogen mustard family. These

compounds are characterized by the bis(2-chloroethyl)amine functional group and are known

for their high reactivity as alkylating agents. This property makes them significant in both

historical chemical warfare research and modern applications as intermediates in the synthesis

of pharmaceuticals, particularly cytostatic and immunosuppressive drugs.[1] This guide

provides a comprehensive overview of the chemical properties, synthesis, reactivity, analytical

methods, and safety considerations for N,N-Bis(2-chloroethyl)benzenemethanamine,

tailored for professionals in research and drug development.

Chemical and Physical Properties
N,N-Bis(2-chloroethyl)benzenemethanamine is typically handled in its hydrochloride salt

form, which enhances its stability and ease of use. The properties of both the free base and the

hydrochloride salt are pertinent for its application in synthesis and research.

Nomenclature and Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1293565?utm_src=pdf-interest
https://www.benchchem.com/product/b1293565?utm_src=pdf-body
https://www.benchchem.com/product/b1293565?utm_src=pdf-body
https://patents.google.com/patent/US20180086780A1/en
https://www.benchchem.com/product/b1293565?utm_src=pdf-body
https://www.benchchem.com/product/b1293565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
N-benzyl-2-chloro-N-(2-

chloroethyl)ethanamine[2]

CAS Number 55-51-6 (free base)[3][4][5]

10429-82-0 (hydrochloride)[6]

Molecular Formula C₁₁H₁₅Cl₂N (free base)[3]

C₁₁H₁₆Cl₃N (hydrochloride)[6][7]

Synonyms
Bis(2-chloroethyl)benzylamine, N-

Benzylnormechlorethamine, Embitol[2][6]

UNII YFI3592JVS (hydrochloride)[6]

DSSTox ID DTXSID10908902[6]

Physicochemical Data
The following table summarizes the key physical and chemical properties of N,N-Bis(2-
chloroethyl)benzenemethanamine and its hydrochloride salt.

Property Value (Free Base) Value (Hydrochloride Salt)

Molecular Weight 232.15 g/mol [3] 268.61 g/mol [6][7]

Melting Point 148-150 °C[2] 134-136 °C[7]

Boiling Point 148-150 °C at 4 Torr[2] 242.6 °C at 760 mmHg[7]

Density 1.15 g/cm³[2] Not Available

Flash Point 100.5 °C[2] 100.5 °C[7]

Refractive Index 1.538[2] Not Available

LogP 2.97[2] Not Available
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N,N-Bis(2-chloroethyl)benzenemethanamine is commonly synthesized from its

corresponding di-hydroxy precursor, N,N-bis(2-hydroxyethyl)benzylamine. The chlorination is

typically achieved using an agent like thionyl chloride (SOCl₂).

Synthesis Pathway Diagram

N,N-Bis(2-hydroxyethyl)benzylamine

N,N-Bis(2-chloroethyl)benzylamine
Hydrochloride

 Chlorination

Thionyl Chloride (SOCl₂)
in Chloroform

Click to download full resolution via product page

Caption: Synthesis of the target compound via chlorination.

Experimental Protocol: Chlorination of N,N-bis(2-
hydroxyethyl)benzylamine
This protocol is based on established methods for converting diethanolamines to their

corresponding dichloro derivatives.[8]

Preparation: Dissolve N,N-bis(2-hydroxyethyl)benzylamine (0.295 mol) in 225 mL of

chloroform in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux

condenser. Place the vessel in an ice bath to cool.

Reagent Addition: Prepare a solution of thionyl chloride (0.710 mol) in 50 mL of chloroform.

Add this solution dropwise to the stirred, cooled solution of the diol precursor. The rate of

addition should be controlled to maintain the reaction temperature between 30°C and 40°C.

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to

reflux. Maintain reflux for four hours to ensure the reaction goes to completion.
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Isolation: During the reaction, the hydrochloride salt of N,N-Bis(2-
chloroethyl)benzenemethanamine will precipitate from the chloroform solution. After the

reflux period, cool the mixture.

Purification: Collect the precipitated solid by filtration. The crude product can be

recrystallized from a suitable solvent, such as ethanol, to yield the purified N,N-Bis(2-

chloroethyl)benzylamine hydrochloride.[8]

Chemical Reactivity and Mechanism of Action
The chemical reactivity of N,N-Bis(2-chloroethyl)benzenemethanamine is dominated by the

two 2-chloroethyl groups. Like other nitrogen mustards, it functions as a potent bifunctional

alkylating agent.

Mechanism of Alkylation
The biological and chemical activity stems from the intramolecular cyclization of one of the

chloroethyl arms, where the lone pair of electrons on the nitrogen atom attacks the electron-

deficient carbon adjacent to the chlorine. This reaction forms a highly reactive and unstable

aziridinium ion (ethyleneiminium ion). This electrophilic cation is then susceptible to attack by

nucleophiles. In a biological context, the primary targets are the nucleophilic centers on DNA

bases, particularly the N7 position of guanine. After the first alkylation, the second chloroethyl

arm can undergo the same cyclization and subsequent reaction, leading to the formation of

cross-links in DNA. This can occur on the same strand (intrastrand) or between opposite

strands (interstrand), which ultimately disrupts DNA replication and transcription, leading to

cytotoxicity.[9]
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Alkylation Steps
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Caption: General mechanism of DNA alkylation by nitrogen mustards.

Other Reactions
Nitrogen mustards can react with various oxidizing agents. For instance, reaction with peracetic

acid can yield the corresponding N-oxide, whereas reaction with hydrogen peroxide in polar

solvents may lead to the formation of a cyclized dimeric bisquaternary ammonium salt through

bimolecular nucleophilic substitution.[9]
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The detection and quantification of N,N-Bis(2-chloroethyl)benzenemethanamine, or related

impurities like bis(2-chloroethyl)amine, are critical in pharmaceutical development due to their

potential genotoxicity.[10] Highly sensitive hyphenated chromatographic techniques are

typically employed.

Analytical Techniques and Performance
The table below summarizes reported limits of detection (LOD) and quantification (LOQ) for the

closely related and often monitored genotoxic impurity, Bis(2-chloroethyl)amine, providing a

benchmark for method development.

Analytical
Technique

LOD LOQ Sample Matrix

UHPLC-MS/MS 0.070 ppm 0.206 ppm
Aripiprazole Drug

Substance[10]

UHPLC-MS/MS 0.028 ppm 0.083 ppm Not Specified[10]

HILIC-MS - 75 ppm
Vortioxetine

Process[10]

Experimental Workflow: UHPLC-MS/MS Analysis
The following diagram illustrates a typical workflow for the trace-level analysis of a nitrogen

mustard compound in an active pharmaceutical ingredient (API).

Analytical Workflow

Sample Preparation
(API dissolved in diluent)

Chromatographic Separation
(Reversed-Phase C18 Column)

Ionization
(Positive ESI Mode)

Mass Spectrometry
(Triple Quadrupole MS/MS)

Detection
(Multiple Reaction Monitoring - MRM)

Data Analysis
(Quantification vs. Standard)

Click to download full resolution via product page

Caption: A typical workflow for UHPLC-MS/MS analysis.
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Protocol Outline for UHPLC-MS/MS Analysis
This protocol is adapted from a validated method for a related genotoxic impurity.[11]

Standard and Sample Preparation:

Prepare a stock solution of the N,N-Bis(2-chloroethyl)benzenemethanamine reference

standard in a suitable solvent (e.g., methanol).

Prepare working standards by serial dilution to construct a calibration curve.

Prepare the sample by accurately weighing the drug substance and dissolving it in the

mobile phase diluent to a known concentration.

Chromatographic Conditions:

System: UHPLC coupled to a triple quadrupole mass spectrometer.[11]

Column: A C18 reversed-phase column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm).[11]

Mobile Phase: An isocratic mixture, for example, 0.2% formic acid in water (A) and

methanol (B) in a 45:55 v/v ratio.[11]

Flow Rate: 0.5 mL/min.[11]

Column Temperature: 40 °C.[11]

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Specific precursor-to-product ion transitions for N,N-Bis(2-
chloroethyl)benzenemethanamine would need to be determined.

Analysis:

Inject the prepared standards and samples.
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Identify the analyte peak based on its retention time and specific MRM transitions.

Quantify the amount of the compound in the sample using the calibration curve generated

from the standards.

Safety and Toxicology
N,N-Bis(2-chloroethyl)benzenemethanamine is a hazardous substance that must be

handled with extreme care. It is classified as a toxic and irritating compound.

Hazard Identification
The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and

serious eye irritation.[6][7]

GHS Hazard Statement Description

H301 Toxic if swallowed[6]

H312 Harmful in contact with skin[6]

H315 Causes skin irritation[6]

H319 Causes serious eye irritation[6]

H332 Harmful if inhaled[6]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: All handling should be performed in a well-ventilated area, preferably

within a chemical fume hood.[3][7]

Personal Protective Equipment:

Gloves: Wear chemical-resistant gloves.

Eye Protection: Use chemical safety goggles or a face shield.[7]

Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]
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First Aid Measures:

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

copious amounts of soap and water.[3]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[3]

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.[3]

Applications in Research and Drug Development
As a bifunctional alkylating agent, N,N-Bis(2-chloroethyl)benzenemethanamine serves as a

crucial intermediate in the synthesis of more complex molecules. Its structural motif is found in

several anti-cancer drugs. For instance, the N,N-bis(2-chloroethyl)amine moiety is a key

pharmacophore in drugs like cyclophosphamide, ifosfamide, and melphalan, where it is

attached to a carrier molecule designed to modulate its reactivity and target its delivery.[1][12]

Researchers utilize this and similar compounds to synthesize new derivatives and study

structure-activity relationships for novel therapeutic agents.[13] It is also used in the synthesis

of non-pharmaceutical compounds, such as intermediates for meperidine.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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